molecular formula C6H6N6O B585575 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide CAS No. 1346604-13-4

5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B585575
CAS No.: 1346604-13-4
M. Wt: 178.155
InChI Key: LMEGOYJADZSMBE-UHFFFAOYSA-N
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Description

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.

Mechanism of Action

Target of Action

Allopurinol Impurity C, also known as 3-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide or 5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide, is primarily targeted at the enzyme xanthine oxidase . This enzyme plays a crucial role in the conversion of hypoxanthine to xanthine and xanthine to uric acid .

Mode of Action

Allopurinol Impurity C acts as an inhibitor of xanthine oxidase . It is a purine analogue and a structural isomer of hypoxanthine . By inhibiting xanthine oxidase, it prevents the oxidation of hypoxanthine to xanthine and xanthine to uric acid . This results in a decrease in the production of uric acid .

Biochemical Pathways

The inhibition of xanthine oxidase by Allopurinol Impurity C affects the purine degradation pathway . This results in an increase in the amount of hypoxanthine and xanthine, which are converted to the closely related purine nucleotides, adenosine and guanosine .

Pharmacokinetics

Allopurinol is primarily metabolized by aldehyde oxidase rather than its target, xanthine oxidase . Its active metabolite, oxipurinol, is also a xanthine oxidase inhibitor . Within two hours of oral treatment, allopurinol nearly entirely transforms into oxipurinol, whereas oxipurinol is slowly eliminated by the kidneys over a period of 18 to 30 hours .

Result of Action

The inhibition of xanthine oxidase by Allopurinol Impurity C leads to a decrease in the production of uric acid . This can help in the treatment of conditions associated with excessive uric acid levels, such as gout and certain forms of kidney stones .

Properties

IUPAC Name

5-(1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O/c7-5(13)4-1-8-11-6(4)12-2-9-10-3-12/h1-3H,(H2,7,13)(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEGOYJADZSMBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)N)N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158857
Record name 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346604-13-4
Record name 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346604134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4H-1,2,4-TRIAZOL-4-YL)-1H-PYRAZOLE-4-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08NO0BP96Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
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5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
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5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
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5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
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5-(4H-1,2,4-triazol-4-yl)-1H-pyrazole-4-carboxamide
Reactant of Route 6
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